![molecular formula C20H20N2O2S2 B447095 7-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione CAS No. 350994-91-1](/img/structure/B447095.png)
7-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a complex heterocyclic compound that belongs to the class of thiazoloquinolines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinoline ring, and is substituted with methoxy and dimethyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced by reacting the quinoline derivative with a thioamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Methoxylation and Dimethylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the thione group to a thiol.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Methyl iodide (CH3I), sodium hydride (NaH), various nucleophiles and electrophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
7-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring, such as thiazole-based antibiotics and antifungal agents.
Quinoline Derivatives: Compounds with a quinoline ring, such as antimalarial drugs like chloroquine and quinine.
Uniqueness
7-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is unique due to its specific combination of functional groups and fused ring structure. This uniqueness imparts distinct chemical properties and potential biological activities that are not commonly found in other thiazole or quinoline derivatives.
Properties
CAS No. |
350994-91-1 |
|---|---|
Molecular Formula |
C20H20N2O2S2 |
Molecular Weight |
384.5g/mol |
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C20H20N2O2S2/c1-20(2)18-17(15-10-9-14(24-4)11-16(15)21-20)19(25)22(26-18)12-5-7-13(23-3)8-6-12/h5-11,21H,1-4H3 |
InChI Key |
YZXPBJDOGCMRRW-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=C(N1)C=C(C=C3)OC)C(=S)N(S2)C4=CC=C(C=C4)OC)C |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C=C(C=C3)OC)C(=S)N(S2)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


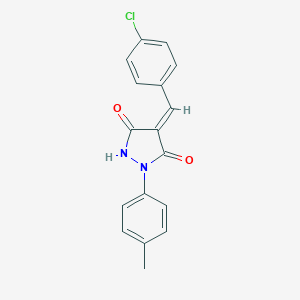
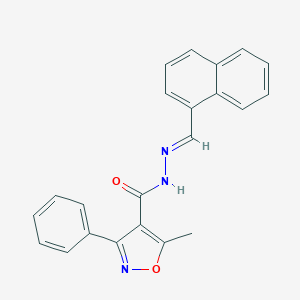
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B447015.png)
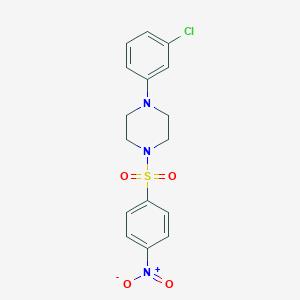
![2-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B447017.png)
![2,4-dibromo-6-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B447019.png)
![(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B447020.png)

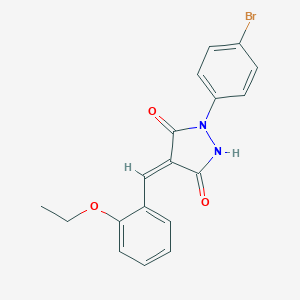
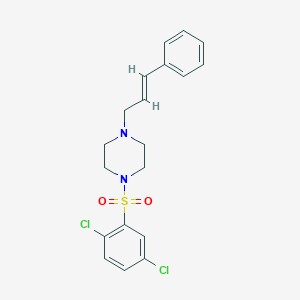
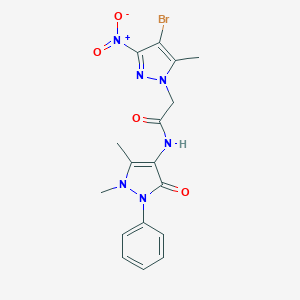
![N-(3-chloro-2-methylphenyl)-4-{3-nitro-5-[(4-methylphenyl)sulfanyl]phenoxy}benzamide](/img/structure/B447033.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B447035.png)
![2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B447036.png)
